molecular formula C9H19ClN2O B1394790 4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride CAS No. 1220035-93-7

4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride

Cat. No.: B1394790
CAS No.: 1220035-93-7
M. Wt: 206.71 g/mol
InChI Key: HOMJOICDNBOXPZ-UHFFFAOYSA-N
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Description

4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride typically involves the reaction of morpholine with pyrrolidine in the presence of hydrochloric acid . The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. The process can be summarized as follows:

    Reactants: Morpholine and pyrrolidine.

    Catalyst: Hydrochloric acid.

    Conditions: Controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where other similar compounds may not perform as effectively .

Properties

CAS No.

1220035-93-7

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

4-(pyrrolidin-2-ylmethyl)morpholine;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-2-9(10-3-1)8-11-4-6-12-7-5-11;/h9-10H,1-8H2;1H

InChI Key

HOMJOICDNBOXPZ-UHFFFAOYSA-N

SMILES

C1CC(NC1)CN2CCOCC2.Cl.Cl

Canonical SMILES

C1CC(NC1)CN2CCOCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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